4-Bromoantipyrine

Description

The exact mass of the compound 4-Bromoantipyrine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoantipyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoantipyrine including the price, delivery time, and more detailed information at info@benchchem.com.

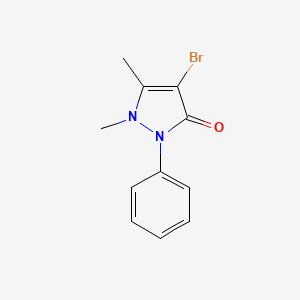

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWWSDVPNCBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202616 | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-65-3 | |

| Record name | 4-Bromoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoantipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromoantipyrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoantipyrine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoantipyrine, a halogenated derivative of the pyrazolone analgesic antipyrine, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry.[1] Its unique molecular structure, featuring a reactive bromine substituent, makes it a valuable building block for the development of novel therapeutic agents, particularly in the realms of analgesic and anti-inflammatory drugs.[1] This technical guide provides a comprehensive overview of 4-Bromoantipyrine, encompassing its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and a review of its applications and biological significance.

Core Chemical and Physical Properties

4-Bromoantipyrine, systematically named 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, is a solid at room temperature, typically appearing as a white to almost white crystalline powder.[2]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 5426-65-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [1][3] |

| Molecular Weight | 267.13 g/mol | [1][3] |

| Melting Point | 115 - 118 °C | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

Synthesis and Purification

The synthesis of 4-Bromoantipyrine is most commonly achieved through the electrophilic bromination of antipyrine. The pyrazolone ring of antipyrine is activated towards electrophilic substitution, and the C-4 position is particularly susceptible to halogenation.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis and purification of 4-Bromoantipyrine.

Detailed Experimental Protocol: Synthesis of 4-Bromoantipyrine

This protocol describes a common laboratory-scale synthesis of 4-Bromoantipyrine from antipyrine.

Materials:

-

Antipyrine

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (aqueous)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of antipyrine in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude 4-Bromoantipyrine.

-

Decolorization: If the precipitate has a yellowish tint, add a sodium bisulfite solution dropwise until the color disappears to remove any unreacted bromine.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification by Recrystallization

The crude 4-Bromoantipyrine can be purified by recrystallization to obtain a product of high purity.[4]

Procedure:

-

Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of 4-Bromoantipyrine. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[4]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 4-Bromoantipyrine decreases, leading to the formation of crystals.[5]

-

Cooling: To maximize the yield, further cool the solution in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 4-Bromoantipyrine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 4-Bromoantipyrine. A typical reverse-phase HPLC method can be employed.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid) in a gradient or isocratic elution.[6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl groups and the aromatic protons of the phenyl ring. The integration of these signals confirms the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrazolone and phenyl rings.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum is used to identify the functional groups present in 4-Bromoantipyrine. Key characteristic absorption bands would include:

-

C=O stretching vibration of the pyrazolone ring.

-

C=C stretching vibrations of the aromatic ring.

-

C-N stretching vibrations.

-

C-Br stretching vibration.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Bromoantipyrine. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in approximately a 1:1 ratio) will be observed, which is a definitive indicator of a monobrominated compound.[7]

Analytical Workflow Diagram:

Caption: Analytical workflow for the characterization of 4-Bromoantipyrine.

Applications in Research and Development

4-Bromoantipyrine serves as a key intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: Its primary application is in the synthesis of more complex molecules with potential therapeutic activities. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the development of novel analgesic, anti-inflammatory, and other bioactive compounds.[1]

-

Analytical Chemistry: Due to its stability and distinct spectral properties, 4-Bromoantipyrine is utilized as a standard in various analytical methods, including spectrophotometric analysis, aiding in the accurate quantification of other substances.[1]

-

Biochemical Research: Researchers employ 4-bromoantipyrine to investigate its effects on biological systems, including its potential role in pain modulation and its interactions with other drugs.[1] It is also used in studies of drug metabolism and pharmacokinetics.[1]

Safety and Toxicology

4-Bromoantipyrine is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Bromoantipyrine is a valuable and versatile chemical compound with a well-established role in pharmaceutical and chemical research. Its straightforward synthesis and reactive nature make it an important building block for the development of new chemical entities. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. As research into novel therapeutics continues, the utility of 4-Bromoantipyrine as a key intermediate is expected to remain significant.

References

- 4-Bromoantipyrine. Starshine Chemical. [Link]

- 4-Bromoantipyrine. PubChem. [Link]

- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

- Antipyrine-Updates-2019.pdf. Concordia College. [Link]

- 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. [Link]

- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Hindawi. [Link]

- 4-Bromoantipyrene. SpectraBase. [Link]

- Synthesis of 4-aminoantipyrine derivatives via Betti reaction. ResearchGate. [Link]

- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]

- synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Journal of Pharmaceutical and Scientific Innovation. [Link]

- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

- SAFETY DATA SHEET. Fisher Scientific. [Link]

- mass spectra - fragmentation patterns. Chemguide. [Link]

- Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. ResearchGate. [Link]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/01%3A_Mass_Spectrometry_and_Fragmentation_Patterns/1.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns)

- Mass Spectrometry: Fragmentation. University of Arizona. [Link]

- Structural studies of 4-aminoantipyrine derivatives. ResearchGate. [Link]

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

- The (FTIR) Spectrum of 4-aminoantipyrine. ResearchGate. [Link]

- Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

- Quantitative Mineral Analysis by FTIR Spectroscopy. Michigan Technological University. [Link]

- Infrared spectrum of 4-aminoantipyrine and its metal complexes. ResearchGate. [Link]

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]

- Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

- Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]

- 3. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis and characterization of 4-Bromoantipyrine

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoantipyrine, a halogenated derivative of antipyrine, serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development.[1] Its precursor, antipyrine (phenazone), is a well-established compound known for its analgesic and antipyretic properties.[2] The introduction of a bromine atom at the C4 position of the pyrazolone ring enhances the molecule's reactivity, making it a valuable building block for creating a diverse range of more complex, biologically active molecules.[1] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of 4-bromoantipyrine, designed to equip researchers with the technical details and causal insights necessary for successful implementation.

Rationale and Strategic Overview

The synthesis of 4-bromoantipyrine is fundamentally an electrophilic aromatic substitution reaction. The pyrazolone ring of antipyrine is electron-rich, making the C4 position susceptible to attack by an electrophile, in this case, a bromonium ion source. The choice of brominating agent and reaction conditions is critical to achieving a high yield and purity, minimizing the formation of side products.

Our strategic approach involves a direct bromination of antipyrine using elemental bromine in a polar protic solvent, followed by a systematic purification and a multi-technique characterization workflow to validate the final product's identity, structure, and purity.

Synthesis of 4-Bromoantipyrine: Mechanism and Protocol

The core of the synthesis is the electrophilic substitution at the C4-position of antipyrine.[2] This position is highly activated due to the electronic nature of the pyrazolone ring system.

Reaction Mechanism and Causality

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Glacial acetic acid, the chosen solvent, serves multiple purposes: it effectively dissolves the antipyrine starting material and, as a polar protic solvent, it helps to polarize the bromine molecule (Br₂), facilitating the generation of the electrophilic bromine species required for the attack on the antipyrine ring. The reaction is typically performed at or below room temperature to control the reaction rate and prevent potential over-bromination or other side reactions.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for 4-Bromoantipyrine.

Detailed Experimental Protocol: Synthesis

-

Step 1: Dissolution of Starting Material

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of antipyrine in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

-

Step 2: Preparation of Brominating Agent

-

In a separate beaker, carefully prepare a solution of 8.5 g (approximately 2.7 mL) of liquid bromine in 25 mL of glacial acetic acid. Caution: Perform this step in a well-ventilated fume hood as bromine is highly corrosive and toxic.

-

-

Step 3: Bromination Reaction

-

Cool the antipyrine solution in an ice bath to approximately 10-15°C.

-

Add the bromine solution dropwise to the stirred antipyrine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20°C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

-

Step 4: Product Precipitation and Isolation

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow or off-white precipitate of crude 4-bromoantipyrine will form.

-

Continue stirring for 15 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

-

Step 5: Washing

-

Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes residual acetic acid and unreacted bromine.

-

Detailed Experimental Protocol: Purification (Recrystallization)

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[3][4] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

-

Step 1: Solvent Selection and Dissolution

-

Transfer the crude, air-dried 4-bromoantipyrine to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate until the solid dissolves completely. If necessary, add more hot ethanol dropwise to achieve full dissolution.

-

-

Step 2: Decolorization (Optional)

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

-

Step 3: Crystallization

-

Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

-

Step 4: Final Isolation and Drying

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The final product should be a white to almost white crystalline powder.[5]

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the successful synthesis of 4-bromoantipyrine and to assess its purity. The following workflow outlines the key analytical techniques employed.

Visualizing the Characterization Workflow

Caption: Multi-technique characterization workflow.

Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to assess the purity of the synthesized compound.[6][7] A pure compound should ideally yield a single spot.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of chloroform, benzene, and methanol (e.g., 4:1:1 v/v/v) can be effective for separating antipyrine and its derivatives.[8]

-

Procedure: Spot a dilute solution of the purified product alongside the starting material (antipyrine) on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm).

-

Interpretation: The final product should show a single spot with a different Rf value than the starting antipyrine spot.

-

-

Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

Structural Elucidation

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

-

Key Absorptions:

-

~1660 cm⁻¹: Strong absorption corresponding to the C=O (amide carbonyl) stretching vibration.

-

~1600-1450 cm⁻¹: Absorptions due to C=C stretching in the phenyl and pyrazolone rings.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic phenyl ring.

-

Below 3000 cm⁻¹: C-H stretching from the methyl groups.

-

The absence of a prominent C-H band associated with the C4 position of the pyrazolone ring is indicative of successful substitution.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

~7.5-7.3 ppm: Multiplet, integrating to 5 protons, corresponding to the phenyl ring (C₆H₅).

-

~3.2 ppm: Singlet, integrating to 3 protons, corresponding to the N-CH₃ group.

-

~2.4 ppm: Singlet, integrating to 3 protons, corresponding to the C-CH₃ group.

-

The key diagnostic feature is the disappearance of the singlet proton signal from the C4 position of antipyrine (which appears around 5.3 ppm).

-

-

¹³C NMR:

-

~160 ppm: Carbonyl carbon (C=O).

-

~140-120 ppm: Signals corresponding to the carbons of the pyrazolone and phenyl rings.

-

~95 ppm: Signal for the C4 carbon, which is now attached to bromine. This signal will be shifted significantly compared to the C4 carbon in antipyrine.

-

Signals for the two methyl carbons will also be present.

-

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[11]

-

Molecular Ion Peak: A key feature for 4-bromoantipyrine is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 266 and 268, respectively. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom.

-

Key Fragment: An intense fragment ion at m/e 56 is characteristic of antipyrine derivatives with a substituent at the C4 position.[11]

-

Summary of Characterization Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₁BrN₂O[12] |

| Molecular Weight | 267.12 g/mol [12][13] |

| Appearance | White to almost white crystalline powder[5] |

| Melting Point | Approx. 117-119 °C |

| ¹H NMR | Signals for phenyl and methyl protons; absence of C4-H signal. |

| IR (cm⁻¹) | ~1660 (C=O), ~1600-1450 (C=C), no C4-H stretch. |

| Mass Spec (m/z) | Isotopic molecular ion peaks at 266/268 ([M]⁺/[M+2]⁺).[12] |

Safety and Hazard Management

-

Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive and can cause skin and eye burns. Handle with care in a well-ventilated area.

-

Organic Solvents: Flammable and should be handled away from ignition sources.

-

4-Bromoantipyrine: Harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety practices should be followed.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis and comprehensive characterization of 4-bromoantipyrine. The direct bromination of antipyrine is an efficient process, and purification by recrystallization yields a product of high purity. The application of a suite of analytical techniques—TLC, melting point analysis, IR, NMR, and MS—provides a self-validating system to confirm the identity and purity of the final compound. As a versatile chemical intermediate, mastery of the synthesis of 4-bromoantipyrine is a valuable asset for researchers in medicinal chemistry and drug development, opening pathways to novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95032, 4-Bromoantipyrine. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of 4-bromo-antipyrines 4a–d and 4-iodo-antipyrines 5a, b. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Antipyrine-Updates-2019.pdf. Retrieved from [Link]

-

PubMed (n.d.). One-electron redox reactions of pyrazolin-5-ones. A pulse radiolysis study of antipyrine and analogues. Retrieved from [Link]

-

PubChemLite (n.d.). 4-bromoantipyrine (C11H11BrN2O). Retrieved from [Link]

-

SpectraBase (n.d.). 4-Bromoantipyrene. Retrieved from [Link]

-

University of Toronto (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

-

PubMed (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

-

ACS Publications (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

-

Starshine Chemical (n.d.). 4-Bromoantipyrine. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of 4-aminoantipyrine derivatives via Betti reaction. Retrieved from [Link]

-

National Institutes of Health (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]

-

Chemistry LibreTexts (2022). Thin Layer Chromatography. Retrieved from [Link]

-

University of California, Irvine (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

-

ResearchGate (2017). Chemistry of Antipyrine. Retrieved from [Link]

-

PubMed (1977). Location of functional groups in antipyrine metabolites by mass spectrometry. Retrieved from [Link]

-

Semantic Scholar (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. Retrieved from [Link]

-

Alfa Chemical Co., Ltd (2021). Synthesis method of 4-aminoantipyrine. Retrieved from [Link]

-

Chemguide (n.d.). THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]

-

ResearchGate (2010). Thin-Layer Chromatographic Separation of Antipyrine and Its Derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Retrieved from [Link]

-

Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

PubMed (2019). Development of a new particulate 4-μm adsorbent layer for ultrathin-layer chromatography (miniaturized chromatogram). Retrieved from [Link]

-

PubMed (2020). 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

University of Ottawa (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

University of Massachusetts Boston (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry Stack Exchange (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

-

ResearchGate (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. murov.info [murov.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Location of functional groups in antipyrine metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

4-Bromoantipyrine chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Bromoantipyrine: Structure, Synthesis, and Analysis

Introduction

4-Bromoantipyrine is a halogenated derivative of antipyrine, a compound historically significant for its analgesic and antipyretic properties. The introduction of a bromine atom at the C4 position of the pyrazolone ring significantly enhances the molecule's reactivity, establishing 4-bromoantipyrine as a versatile and crucial intermediate in synthetic organic chemistry.[1] Its primary utility lies in the development of more complex pharmaceutical agents, particularly novel analgesics and anti-inflammatory drugs.[1] Furthermore, its distinct physicochemical and spectral properties make it a valuable compound in biochemical research for studying drug metabolism and as a standard in various analytical chemistry applications.[1]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of 4-bromoantipyrine's chemical identity, a detailed protocol for its synthesis, and robust methodologies for its analytical characterization.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name. This ensures unambiguous communication and is critical for database searches and regulatory submissions.

IUPAC Name

The systematic name for 4-bromoantipyrine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one .[2] This name precisely describes the arrangement of each atom and functional group within the molecule.

Chemical Structure

The structure consists of a central pyrazol-3-one ring. A bromine atom is substituted at the 4th position. The nitrogen at position 1 is methylated, and the carbon at position 5 also bears a methyl group. A phenyl group is attached to the nitrogen at position 2.

Figure 1: 2D Chemical Structure of 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The data presented below are critical for designing synthetic routes and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 5426-65-3 | [1][2][3][5] |

| Molecular Weight | 267.13 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 115 - 118 °C | [1][5] |

| Purity | ≥98% (typically by HPLC) | [1][3] |

| Solubility | Soluble in Methanol, Dichloromethane | [5][6] |

| Storage Conditions | Store at room temperature | [1] |

Synthesis of 4-Bromoantipyrine

The most common and efficient synthesis of 4-bromoantipyrine involves the electrophilic bromination of antipyrine. The electron-rich C4 position of the antipyrine ring is susceptible to attack by a suitable brominating agent.

Rationale for Method Selection

-

Starting Material: Antipyrine (1,5-dimethyl-2-phenylpyrazol-3-one) is a readily available and cost-effective precursor.

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice.[6] It is a mild and highly selective source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination or other side reactions that could occur with harsher reagents like liquid bromine (Br₂).

-

Solvent: Dichloromethane (DCM) is an ideal solvent as it is relatively inert, effectively dissolves the antipyrine starting material, and is easily removed post-reaction due to its low boiling point.[6]

-

Work-up: The reaction is quenched with an aqueous solution of potassium carbonate (K₂CO₃). This step is crucial for neutralizing the succinimide byproduct and any unreacted NBS, facilitating a clean extraction of the desired product.[6]

Experimental Protocol: Bromination of Antipyrine

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: Dissolve antipyrine (1 equivalent) in dichloromethane (approx. 5-10 mL per gram of antipyrine) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C. This is done to control the exothermicity of the bromination reaction.

-

Reagent Addition: Add N-Bromosuccinimide (1 equivalent) to the cooled solution portion-wise over 30 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and ensures selective C4 bromination.

-

Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of K₂CO₃ (equal volume to the DCM used). Stir vigorously for 10-15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x volume of DCM).

-

Washing and Drying: Combine the organic layers and wash with water (2x) to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-bromoantipyrine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromoantipyrine.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized 4-bromoantipyrine. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.[7]

Spectroscopic Analysis

Spectroscopy provides direct insight into the molecular structure and functional groups present.[8][9]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms.[10]

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum shows distinct signals for each type of proton.[6]

-

δ 7.2-7.5 (m, 5H): Multiplet corresponding to the five protons of the phenyl ring.

-

δ 3.01 (s, 3H): A sharp singlet for the three protons of the N-methyl group.

-

δ 2.22 (s, 3H): A sharp singlet for the three protons of the C5-methyl group.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the carbon skeleton.[6]

-

δ 162.1 (C=O), 154.0 (C5), 129.4, 129.2, 127.0, 124.1 (Phenyl carbons), 90.5 (C4-Br), 36.4 (N-CH₃), 12.5 (C5-CH₃).

-

-

-

Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.

-

Expected M⁺ peaks: Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 266 and 268.[2][4] This isotopic signature is a definitive confirmation of the presence of a single bromine atom. GC-MS is a commonly used technique for this analysis.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

Key Absorptions:

-

~1650-1670 cm⁻¹: Strong absorption corresponding to the C=O stretching of the pyrazolone ring.

-

~1590, 1490 cm⁻¹: Absorptions from C=C stretching within the phenyl ring.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

-

-

Chromatographic Analysis

Chromatography is indispensable for assessing the purity of the final compound and for monitoring reaction progress.[11][12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile compounds like 4-bromoantipyrine.[1]

-

Protocol:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid for better peak shape and MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The C18 stationary phase effectively retains the moderately polar 4-bromoantipyrine, allowing for excellent separation from more polar impurities or less polar byproducts. The aromatic nature of the molecule makes it strongly UV-active at 254 nm.

-

-

-

Gas Chromatography (GC): Given its thermal stability and defined melting point, GC is also a viable method, particularly for analyzing volatile impurities or residual solvents.

-

Protocol:

-

System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: Start at 150 °C, then ramp to 280 °C.

-

Rationale: GC offers high resolution for volatile analytes. Coupling it with an MS detector (GC-MS) allows for both quantification and identification of trace impurities.

-

-

Integrated Analytical Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]

- 4. PubChemLite - 4-bromoantipyrine (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-BROMOANTIPYRINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. lehigh.edu [lehigh.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromoantipyrine

Introduction

4-Bromoantipyrine, systematically known as 4-bromo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, is a halogenated derivative of the well-known analgesic and antipyretic compound, antipyrine.[1] Its strategic placement of a bromine atom at the C4 position of the pyrazolone ring imparts unique reactivity, making it a pivotal intermediate and a valuable tool in diverse fields of chemical and pharmaceutical science.[2] This guide provides an in-depth exploration of the physical and chemical properties of 4-Bromoantipyrine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity, and the practical methodologies for its synthesis, purification, and analysis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 4-Bromoantipyrine dictate its behavior in both chemical reactions and biological systems. The molecule's architecture, centered on a pyrazolone core, is embellished with a phenyl ring, two methyl groups, and a bromine atom, each contributing to its overall properties.

Core Structure and Identification

The structural integrity of 4-Bromoantipyrine is confirmed through various analytical identifiers. Understanding these identifiers is crucial for sourcing, regulatory compliance, and unambiguous scientific communication.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | [3] |

| CAS Number | 5426-65-3 | [2] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [4] |

| Molecular Weight | 267.13 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | [3] |

| InChIKey | QYWWSDVPNCBSIA-UHFFFAOYSA-N | [3] |

Physical Properties

The physical state and solubility profile of a compound are paramount for its handling, formulation, and application in experimental protocols.

| Property | Observation / Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115 - 118 °C | [2] |

| Solubility | Soluble in methanol. Quantitative data in other common solvents like ethanol, chloroform, and water are not readily available in published literature but would be expected to follow trends of a moderately polar organic molecule. | [2] |

| Predicted XLogP3 | 1.5 | [4] |

Crystal Structure Insights

While a definitive crystal structure for 4-Bromoantipyrine is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related derivatives, such as Schiff bases of 4-aminoantipyrine and other brominated pyrazoles, provides valuable insights into its expected solid-state conformation.[5][6][7][8][9]

-

Molecular Geometry: The pyrazolone ring is expected to be nearly planar. The N-phenyl ring is significantly twisted out of the plane of the pyrazolone ring, with dihedral angles in related structures often ranging from 40° to 70°.[6][9] This rotation is a key structural feature influencing intermolecular interactions and receptor binding.

-

Intermolecular Interactions: In the solid state, molecules are likely to be linked by weak intermolecular C—H···O hydrogen bonds involving the carbonyl oxygen.[6][9] π–π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.[5] The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction that can further influence crystal packing, though this would need to be confirmed experimentally.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, allowing for its unambiguous identification and structural verification. Based on the known structure of 4-Bromoantipyrine and spectral data from analogous compounds, the following characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum of 4-Bromoantipyrine is expected to show distinct signals corresponding to the different proton environments.

-

Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.2-7.6 ppm, integrating to 5 protons.

-

N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.0-3.3 ppm, integrating to 3 protons.

-

C-Methyl Protons (C-CH₃): A sharp singlet, slightly upfield from the N-methyl, likely in the δ 2.2-2.5 ppm range, integrating to 3 protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 160-165 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm. The ipso-carbon attached to the nitrogen will be distinct.

-

Pyrazolone Ring Carbons (C3, C4, C5): The C5 carbon (bearing the methyl group) would appear around δ 150-155 ppm. The C4 carbon, directly attached to the bromine, would be significantly shielded, appearing around δ 90-95 ppm.

-

Methyl Carbons: The N-CH₃ carbon is expected around δ 35-40 ppm, while the C-CH₃ carbon would be further upfield, around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

-

C=O Stretch: A strong, sharp absorption band characteristic of the lactam carbonyl group is expected in the region of 1650-1670 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl and pyrazolone rings.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ), while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

-

C-N Stretch: Stretching vibrations for the carbon-nitrogen bonds are expected in the fingerprint region, typically between 1300-1360 cm⁻¹ .

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear as a weak to medium absorption in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). For C₁₁H₁₁BrN₂O, these peaks would be at m/z 266 and m/z 268 .

-

Key Fragmentation Pathways: The fragmentation of 4-Bromoantipyrine is expected to proceed through several key pathways:

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 187 ([M-Br]⁺). This is often a significant peak due to the relative lability of the C-Br bond.

-

Loss of CO: Ejection of a neutral carbon monoxide molecule from the pyrazolone ring is a common fragmentation pathway for such systems, leading to a fragment that can be further analyzed.

-

Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃) from either the N1 or C5 position would lead to fragments at m/z 251/253 .

-

Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.

-

Chemical Synthesis and Reactivity

The chemical behavior of 4-Bromoantipyrine is dominated by the electrophilic nature of the C4 position and the potential for the bromine atom to act as a leaving group in cross-coupling reactions.

Synthesis Protocol: Electrophilic Bromination of Antipyrine

The most direct and common synthesis of 4-Bromoantipyrine is the electrophilic bromination of antipyrine. This reaction proceeds readily due to the electron-rich nature of the C4 position, which is activated by the adjacent enamine-like system within the pyrazolone ring.

Principle: Antipyrine is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent. The reaction is typically fast and high-yielding.

Step-by-Step Methodology:

-

Dissolution: Dissolve antipyrine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes until TLC indicates the complete consumption of antipyrine.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then purified by recrystallization.

Caption: Workflow for the synthesis of 4-Bromoantipyrine.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying the crude 4-Bromoantipyrine solid obtained from synthesis. The choice of solvent is critical for success.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of 4-Bromoantipyrine decreases, and it crystallizes out, leaving impurities behind in the solution.

Step-by-Step Methodology:

-

Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.

-

Dissolution: Place the crude 4-Bromoantipyrine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed to achieve complete dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Chemical Reactivity and Applications

The bromine atom at the C4 position is the key to 4-Bromoantipyrine's utility as a synthetic intermediate. It enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of novel antipyrine derivatives for drug discovery and materials science.

-

Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromoantipyrine is an excellent substrate for reactions like the Suzuki and Sonogashira couplings.[10]

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields 4-aryl or 4-vinyl antipyrine derivatives. These products are explored for their enhanced biological activities.[10]

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst affords 4-alkynyl antipyrine derivatives, which are valuable building blocks for more complex molecules.

-

Caption: Key reactivity pathways of 4-Bromoantipyrine.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for aryl bromides without strong electron-withdrawing groups, the pyrazolone ring system can influence the reactivity of the C4 position. Under certain conditions with strong nucleophiles (e.g., thiols, secondary amines), direct displacement of the bromide may be possible, although this often requires harsher conditions than palladium-catalyzed methods.[1][2][11][12]

Analytical Methodologies

Robust analytical methods are essential for quality control, ensuring the purity of 4-Bromoantipyrine and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of 4-Bromoantipyrine and for its quantification in reaction mixtures or final products.

Principle: The compound is separated from impurities on a stationary phase based on its polarity. A reverse-phase C18 column is typically effective, where the nonpolar stationary phase retains the moderately polar 4-Bromoantipyrine, and a polar mobile phase elutes it.

Exemplary HPLC Method Parameters:

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes.[8] A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 254 nm or 275 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

This method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.

Stability, Handling, and Safety

Stability and Storage

-

Thermal Stability: While specific thermal decomposition studies for 4-Bromoantipyrine are not widely published, brominated organic compounds, in general, can produce hazardous decomposition products like hydrogen bromide upon heating to decomposition.

-

Light Sensitivity: Some sources indicate that the compound may be light-sensitive. Therefore, it is prudent to store it in amber-colored vials or in a dark place.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Safety and Handling

4-Bromoantipyrine is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

-

First Aid:

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin Contact: Wash with plenty of soap and water.

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

4-Bromoantipyrine is a versatile and reactive molecule whose value lies in its carefully balanced physicochemical properties. Its stable, crystalline nature allows for straightforward handling and purification, while the synthetically accessible C4-bromo substituent serves as a gateway for extensive chemical modification. The protocols and data presented in this guide provide a comprehensive foundation for scientists to confidently utilize 4-Bromoantipyrine in their research and development endeavors, from bench-scale synthesis to advanced analytical characterization. A thorough understanding of its properties, reactivity, and handling requirements is the cornerstone of its safe and effective application in the pursuit of new medicines and materials.

References

-

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Han, J.-R., Tian, X., Zhen, X.-L., Li, Z.-C., & Liu, S.-X. (2008). (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2244. Available from: [Link]

-

Alam, M. S., Lee, D.-u., & others. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 20(13), 4103–4108. Available from: [Link]

-

Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. (2015). ResearchGate. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available from: [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

-

Nucleophilic Aromatic Substitutions. (2019). YouTube. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. Available from: [Link]

-

4-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide. (2008). ResearchGate. Available from: [Link]

-

4-bromoantipyrine (C11H11BrN2O). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Bromoantipyrine. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Available from: [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. Available from: [Link]

-

Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds... (2023). National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. (2024). National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. (2012). PubMed. Available from: [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. (2015). MDPI. Available from: [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Infrared spectrum of 4-aminoantipyrine and its metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. Available from: [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. (2013). PubMed. Available from: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions. Available from: [Link]

-

A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. (2013). PubMed. Available from: [Link]

-

A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Available from: [Link]

-

The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available from: [Link]

-

FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2011). PubMed. Available from: [Link]

-

FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. (2011). Journal of Young Pharmacists. Available from: [Link]

Sources

- 1. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds: (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and (E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-BROMO-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE CAS#: 51294-75-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Discovery and History of 4-Bromoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoantipyrine, a halogenated derivative of antipyrine, holds a significant place in the historical development of synthetic organic chemistry and medicinal compounds. While its parent molecule, antipyrine, is widely recognized as one of the first commercially successful synthetic drugs, the journey of its brominated counterpart offers a compelling narrative of early structure-activity relationship studies and the evolution of synthetic methodologies. This guide provides a comprehensive exploration of the discovery, synthesis, and historical context of 4-bromoantipyrine, offering valuable insights for researchers in drug development and chemical history.

The Genesis of Antipyrine: A Precursor to Innovation

To understand the origins of 4-bromoantipyrine, one must first appreciate the groundbreaking discovery of antipyrine itself. In 1883, the German chemist Ludwig Knorr synthesized antipyrine, a pyrazolone derivative, through the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[1][2] This event marked a pivotal moment in medicinal chemistry, as antipyrine proved to be a potent analgesic and antipyretic, rapidly gaining widespread use and paving the way for the development of other synthetic drugs.[3] Knorr's synthesis was a landmark achievement, demonstrating that laboratory-created compounds could possess therapeutic properties comparable to or exceeding those of natural products.[4]

The Dawn of Halogenation: The Emergence of 4-Bromoantipyrine

Following the success of antipyrine, a logical and fervent area of research involved the synthesis of its derivatives to explore how structural modifications would impact its pharmacological activity. This exploration into structure-activity relationships led to the investigation of halogenated antipyrine analogs.

While the exact date and the first scientist to synthesize 4-bromoantipyrine are not as prominently documented as the discovery of antipyrine itself, the late 19th and early 20th centuries saw a surge in the investigation of antipyrine's chemical reactivity. The bromination of antipyrine at the 4-position of the pyrazolone ring was a natural extension of this research. Early methods for the halogenation of organic compounds were being systematically developed during this period, and it is highly probable that the first synthesis of 4-bromoantipyrine occurred within this context of exploring the chemical space around a highly successful drug molecule.

Early Synthetic Methodologies: A Reflection of the Era's Chemical Toolkit

The initial preparations of 4-bromoantipyrine likely involved the direct bromination of antipyrine using elemental bromine in a suitable solvent, such as acetic acid or chloroform. This electrophilic substitution reaction targets the electron-rich C4 position of the antipyrine ring.

A historical perspective on the synthesis can be conceptualized in the following workflow:

Sources

4-Bromoantipyrine molecular weight and formula

An In-Depth Technical Guide to 4-Bromoantipyrine

Introduction

4-Bromoantipyrine is a halogenated derivative of antipyrine, a well-known analgesic and antipyretic compound. The introduction of a bromine atom at the C4 position of the pyrazolone ring significantly alters its chemical reactivity, making it a versatile and valuable intermediate in various scientific domains. This guide provides a comprehensive overview of 4-Bromoantipyrine, detailing its core chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development. Its utility spans from being a crucial building block in the synthesis of novel pharmaceutical agents to serving as a reliable standard in analytical chemistry.[1]

Chapter 1: Core Molecular and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 4-Bromoantipyrine is identified by its specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and quantitative analysis.

Molecular Formula: C₁₁H₁₁BrN₂O[1][2][3]

Molecular Weight: 267.13 g/mol [1][4][5][6] (Experimentally) | 267.12 g/mol [2] (Computed)

The structure of 4-Bromoantipyrine, chemically named 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, consists of a pyrazolone core with methyl groups at the N1 and C5 positions, a phenyl group at the N2 position, and a bromine atom at the C4 position.[2]

Caption: Chemical structure of 4-Bromoantipyrine.

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | [2] |

| CAS Number | 5426-65-3 | [1][2][4] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [1][2] |

| Molecular Weight | 267.13 g/mol | [1][4][5][6] |

| Appearance | White to almost white powder to crystal | [1][4] |

| Melting Point | 115 - 118 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1][4][5] |

| Solubility | Soluble in Methanol | [6] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | [2][3] |

| InChIKey | QYWWSDVPNCBSIA-UHFFFAOYSA-N | [2][3] |

Chapter 2: Synthesis and Reactivity

4-Bromoantipyrine is a valuable synthetic intermediate primarily due to the reactivity conferred by the bromine substituent.[1] This allows for further functionalization of the antipyrine scaffold, a core structure in many biologically active molecules.[7] The C-Br bond at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions.

For instance, it is an effective substrate for Suzuki and Sonogashira reactions, enabling the formation of new carbon-carbon bonds.[7] These reactions are cornerstones of modern medicinal chemistry, allowing for the synthesis of complex molecular architectures from readily available building blocks. The Sonogashira reaction, in particular, has been employed in the synthesis of key intermediates for drugs like Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[7]

Caption: Synthetic utility of 4-Bromoantipyrine in cross-coupling reactions.

Chapter 3: Applications in Research and Development

The stable, yet reactive, nature of 4-Bromoantipyrine makes it a multipurpose tool in both pharmaceutical and chemical research.

Pharmaceutical Development: Its primary role is as a key intermediate in the synthesis of more complex pharmaceutical compounds, especially in the development of new analgesics and anti-inflammatory drugs.[1] The antipyrine core is a known pharmacophore, and modifications at the C4 position can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Analytical Chemistry: In analytical settings, 4-Bromoantipyrine's stability and distinct spectral properties make it an excellent standard for method calibration.[1] It is used to ensure the accuracy and precision of analytical techniques like spectrophotometry and high-performance liquid chromatography (HPLC), which are critical in quality control, drug testing, and toxicological screening.[1]

Biochemical and Pharmacokinetic Research: Researchers utilize 4-Bromoantipyrine to study drug metabolism and pharmacokinetics.[1] Its well-defined structure allows it to be used as a probe to understand how related compounds are processed in biological systems. It is also employed in biochemical research to investigate pain modulation pathways and its interactions with other drugs.[1]

Caption: Relationship between 4-Bromoantipyrine's properties and its applications.

Chapter 4: Analytical Characterization

The identity, purity, and concentration of 4-Bromoantipyrine are typically confirmed using a suite of modern analytical techniques. Public databases contain spectral information that can be used as a reference.

-

Mass Spectrometry (MS): GC-MS and LC-MS data are available, which can confirm the molecular weight and fragmentation pattern of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available to confirm the proton environment of the molecule, ensuring the correct isomeric structure.[2]

-

Infrared (IR) Spectroscopy: IR spectra can identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) group.[2]

Exemplary Protocol: Purity Assessment by HPLC

This protocol is a self-validating system for determining the purity of a 4-Bromoantipyrine sample, based on common laboratory practices for small organic molecules.

Objective: To determine the purity of a 4-Bromoantipyrine sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a certified 4-Bromoantipyrine reference standard.

-

Dissolve in a volumetric flask with methanol to create a stock solution of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards at concentrations of 0.5, 0.25, 0.1, and 0.05 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Bromoantipyrine sample to be tested.

-

Dissolve in methanol to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-